Cas no 933-40-4 (1,1-Dimethoxycyclohexane)

1,1-Dimethoxycyclohexane structure
1,1-Dimethoxycyclohexane structure
Product Name:1,1-Dimethoxycyclohexane
CAS No:933-40-4
MF:C8H16O2
MW:144.211442947388
MDL:MFCD00043714
CID:807552
PubChem ID:87567881
Update Time:2025-11-06

1,1-Dimethoxycyclohexane Chemical and Physical Properties

Names and Identifiers

    • Cyclohexane,1,1-dimethoxy-
    • 1,1-Dimethoxycyclohexane
    • Cyclohexanone Dimethylketal
    • Cyclohexanone dimethyl ketal
    • 1,1-Dimethoxycyclohexane (ACI)
    • Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)
    • CS-0179761
    • SCHEMBL201561
    • Cyclohexanone, dimethyl acetal
    • Cyclohexanone dimethyl ketal, 99%
    • Cyclohexane, 1,1-dimethoxy-
    • AKOS015851762
    • dimethoxycyclohexane
    • D1372
    • DTXCID20161864
    • cyclohexanone-dimethylacetal
    • BS-22409
    • DB-080889
    • 1,1-dimethoxy-cyclohexane
    • DTXSID00239373
    • 933-40-4
    • NS00096268
    • MFCD00043714
    • G77621
    • MDL: MFCD00043714
    • Inchi: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3
    • InChI Key: XPIJMQVLTXAGME-UHFFFAOYSA-N
    • SMILES: O(C1(CCCCC1)OC)C

Computed Properties

  • Exact Mass: 144.11500
  • Monoisotopic Mass: 144.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 89.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 18.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.948 g/mL at 25 °C(lit.)
  • Boiling Point: 64°C/30mmHg(lit.)
  • Flash Point: Fahrenheit: 111.2 ° f
    Celsius: 44 ° c
  • Refractive Index: n20/D 1.439(lit.)
  • PSA: 18.46000
  • LogP: 1.93960
  • Solubility: Not determined

1,1-Dimethoxycyclohexane Security Information

1,1-Dimethoxycyclohexane Customs Data

  • HS CODE:2911000000
  • Customs Data:

    China Customs Code:

    2911000000

    Overview:

    2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1,1-Dimethoxycyclohexane Pricemore >>

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1,1-Dimethoxycyclohexane Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ;  6 h, 30 °C
Reference
Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-I
Wang, Di; Cao, Fu-Rong; Lu, Guangying; Ren, Jiangmeng; Zeng, Bu-Bing, Tetrahedron, 2021, 92,

Production Method 2

Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol
Reference
Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds
Gopinath, Rangam; Haque, Sk. Jiaul; Patel, Bhisma K., Journal of Organic Chemistry, 2002, 67(16), 5842-5845

Production Method 3

Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ;  20 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborate
Hamada, Nao; Kazahaya, Kiyoshi; Shimizu, Hisashi; Sato, Tsuneo, Synlett, 2004, (6), 1074-1076

Production Method 4

Reaction Conditions
1.1 Catalysts: Copper(II) tetrafluoroborate ;  2 min, 25 - 30 °C
Reference
Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation
Kumar, Raj; Chakraborti, Asit K., Tetrahedron Letters, 2005, 46(48), 8319-8323

Production Method 5

Reaction Conditions
1.1 Catalysts: Cadmium iodide
Reference
Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiations
Laskar, Dhrubojyoti Dey; Prajapati, Dipak; Sandhu, Jagir S., Chemistry Letters, 1999, (12), 1283-1284

Production Method 6

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Reference
Preparation of ketals from 2,2-dimethoxypropane
Lorette, N. B.; Howard, W. L., Journal of Organic Chemistry, 1960, 25, 521-5

Production Method 7

Reaction Conditions
1.1 Catalysts: Tungsten oxide (WO) ,  Titania (sulfated) Solvents: Methanol ;  2 h, rt
Reference
Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization Reactions
Poyraz, Altug S.; Kuo, Chung-Hao; Kim, Eugene; Meng, Yongtao; Seraji, Mohammad S.; et al, Chemistry of Materials, 2014, 26(9), 2803-2813

Production Method 8

Reaction Conditions
1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ;  20 - 40 min, rt
Reference
Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetals
Wu, Liqiang; Yang, Chunguang; Yang, Limin; Yang, Lijuan, Youji Huaxue, 2009, 29(11), 1836-1839

Production Method 9

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  8 - 24 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  rt
Reference
FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene Hydrofunctionalizations
Chen, Xiao-Yang ; Zhou, Xukai; Wang, Jianchun; Dong, Guangbin, ACS Catalysis, 2020, 10(24), 14349-14358

Production Method 10

Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ;  8 h, 0.8 GPa, 40 °C
Reference
High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enones
Kumamoto, Koji; Ichikawa, Yoshiyasu; Kotsuki, Hiyoshizo, Synlett, 2005, (14), 2254-2256

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…
Reference
Catalysis by heteropoly acids: some new aspects
Joshi, M. V.; Narasimhan, C. S., Journal of Catalysis, 1989, 120(1), 282-6

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  12 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  cooled
Reference
Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromatics
Lee, Jennifer J.; Kraus, George A., Tetrahedron Letters, 2013, 54(19), 2366-2368

Production Method 13

Reaction Conditions
1.1 Catalysts: Sodium sulfate Solvents: Methanol ;  2 min, rt
Reference
Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalysts
Dewan, Sharwan K.; Singh, Ravinder, Oriental Journal of Chemistry, 2002, 18(3), 521-524

Production Method 14

Reaction Conditions
1.1 12 h, 50 °C
Reference
Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols
Liu, Taotao; Fu, Wenqian; Zheng, Xiang; Jiang, Jun; Hu, Maolin; et al, RSC Advances, 2014, 4(35), 18217-18221

Production Method 15

Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Reference
Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketones
Mansilla, Horacio; Afonso, Maria M., Synthetic Communications, 2008, 38(15), 2607-2618

Production Method 16

Reaction Conditions
Reference
Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetals
Olah, George A.; Narang, Subhash C.; Meidar, David; Salem, George F., Synthesis, 1981, (4), 282-3

Production Method 17

Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol
Reference
Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonates
Okano, Tamon; Michihashi, Tomonori; Kiji, Jitsuo, Applied Organometallic Chemistry, 1995, 9, 473-8

Production Method 18

Reaction Conditions
1.1 Catalysts: Indium triflate Solvents: Dichloromethane ;  3 min, rt; 2 min, rt
Reference
Indium triflate-mediated acetalization of aldehydes and ketones
Smith, Brendan M.; Graham, Andrew E., Tetrahedron Letters, 2006, 47(52), 9317-9319

Production Method 19

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ce3+
Reference
Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization Catalyst
Tateiwa, Jun-ichi; Horiuchi, Hiroki; Uemura, Sakae, Journal of Organic Chemistry, 1995, 60(13), 4039-43

Production Method 20

Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  > 1 min, rt
Reference
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids
Dong, Jian-Lian; Yu, Li-Si-Han; Xie, Jian-Wu, ACS Omega, 2018, 3(5), 4974-4985

1,1-Dimethoxycyclohexane Raw materials

1,1-Dimethoxycyclohexane Preparation Products

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